molecular formula C30H39F7N5O11P B13861296 (1'R,2S,3S)-Fosaprepitant Dimeglumine

(1'R,2S,3S)-Fosaprepitant Dimeglumine

Cat. No.: B13861296
M. Wt: 809.6 g/mol
InChI Key: UGJUJYSRBQWCEK-ROYGJVESSA-N
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Description

(1’R,2S,3S)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The compound is converted to aprepitant in the body, which then exerts its antiemetic effects by blocking the action of substance P, a neuropeptide associated with vomiting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’R,2S,3S)-Fosaprepitant Dimeglumine involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the fosaprepitant core structure, followed by the introduction of the dimeglumine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of (1’R,2S,3S)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1’R,2S,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:

    Hydrolysis: Conversion to aprepitant in the body.

    Oxidation and Reduction: Involvement in metabolic pathways.

    Substitution: Reactions with other chemical entities.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by enzymes in the body.

    Oxidation and Reduction: Catalysts such as cytochrome P450 enzymes.

    Substitution: Various nucleophiles or electrophiles under controlled conditions.

Major Products

The major product of hydrolysis is aprepitant, which is the active form of the drug. Other metabolic products may include oxidized or reduced forms, depending on the specific metabolic pathways involved.

Scientific Research Applications

(1’R,2S,3S)-Fosaprepitant Dimeglumine has several scientific research applications, including:

    Chemistry: Studying the synthesis and reactivity of prodrugs.

    Biology: Investigating the role of NK1 receptors in various physiological processes.

    Medicine: Developing antiemetic therapies for CINV and PONV.

    Industry: Optimizing the production and formulation of antiemetic drugs.

Mechanism of Action

The mechanism of action of (1’R,2S,3S)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then acts as an NK1 receptor antagonist. Aprepitant binds to NK1 receptors in the central nervous system, blocking the action of substance P. This prevents the transmission of signals that trigger vomiting, thereby exerting its antiemetic effects.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: The active form of (1’R,2S,3S)-Fosaprepitant Dimeglumine.

    Rolapitant: Another NK1 receptor antagonist used for similar indications.

    Netupitant: A compound with a similar mechanism of action but different chemical structure.

Uniqueness

(1’R,2S,3S)-Fosaprepitant Dimeglumine is unique due to its water solubility and prodrug nature, allowing for intravenous administration and rapid conversion to aprepitant. This provides an advantage in clinical settings where oral administration may not be feasible.

Properties

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

IUPAC Name

[3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m10/s1

InChI Key

UGJUJYSRBQWCEK-ROYGJVESSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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